molecular formula C15H11BrCl2FNO2 B3973593 N-(4-bromo-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide

N-(4-bromo-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide

Cat. No.: B3973593
M. Wt: 407.1 g/mol
InChI Key: XWUAROBKMINFIT-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide is a synthetic organic compound characterized by the presence of bromine, fluorine, and chlorine atoms within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoroaniline and 2,4-dichlorophenol.

    Formation of Intermediate: The first step involves the reaction of 4-bromo-2-fluoroaniline with a suitable acylating agent to form an intermediate amide.

    Coupling Reaction: The intermediate amide is then subjected to a coupling reaction with 2,4-dichlorophenol in the presence of a base, such as potassium carbonate, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, fluorine, and chlorine) in the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed to yield corresponding carboxylic acid and amine derivatives.

Common Reagents and Conditions

    Nucleophiles: Reagents such as sodium hydroxide or potassium hydroxide for substitution reactions.

    Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Reagents such as lithium aluminum hydride for reduction reactions.

    Acids and Bases: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Hydrolysis: Formation of carboxylic acid and amine derivatives.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide has several scientific research applications, including:

    Medicinal Chemistry: Investigation of its potential as a pharmacologically active compound for the treatment of various diseases.

    Biological Studies: Use as a tool compound to study biological pathways and molecular targets.

    Materials Science: Exploration of its properties for the development of new materials with specific characteristics.

    Chemical Synthesis: Utilization as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Receptors: Interact with specific receptors on the surface of cells to modulate their activity.

    Inhibit Enzymes: Inhibit the activity of enzymes involved in critical biological processes.

    Alter Signaling Pathways: Affect intracellular signaling pathways to induce specific cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide
  • N-(4-bromo-2-chlorophenyl)-2-(2,4-dichlorophenoxy)propanamide
  • N-(4-bromo-2-fluorophenyl)-2-(2,4-difluorophenoxy)propanamide

Uniqueness

N-(4-bromo-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide is unique due to the specific combination of halogen atoms (bromine, fluorine, and chlorine) in its structure. This unique combination may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrCl2FNO2/c1-8(22-14-5-3-10(17)7-11(14)18)15(21)20-13-4-2-9(16)6-12(13)19/h2-8H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUAROBKMINFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)Br)F)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrCl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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